molecular formula C4H3ClN2O4 B591376 1,2,4-Oxadiazolidine-2-carbonyl chloride,4-methyl-3,5-dioxo-(9ci) CAS No. 139037-69-7

1,2,4-Oxadiazolidine-2-carbonyl chloride,4-methyl-3,5-dioxo-(9ci)

Cat. No.: B591376
CAS No.: 139037-69-7
M. Wt: 178.528
InChI Key: DDSPLWQXZXDOKH-UHFFFAOYSA-N
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Description

1,2,4-Oxadiazolidine-2-carbonyl chloride,4-methyl-3,5-dioxo-(9ci) is a chemical compound with the molecular formula C5H5ClN2O4 It belongs to the class of oxadiazolidines, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

The synthesis of 1,2,4-Oxadiazolidine-2-carbonyl chloride,4-methyl-3,5-dioxo-(9ci) typically involves the reaction of 4-methyl-1,2,4-oxadiazolidine-3,5-dione with thionyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

1,2,4-Oxadiazolidine-2-carbonyl chloride,4-methyl-3,5-dioxo-(9ci) undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding substituted products.

    Hydrolysis: In the presence of water, it can hydrolyze to form 4-methyl-1,2,4-oxadiazolidine-3,5-dione and hydrochloric acid.

    Oxidation and Reduction: Depending on the reagents and conditions, it can undergo oxidation or reduction reactions, leading to different products.

Common reagents used in these reactions include thionyl chloride, amines, alcohols, and thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,2,4-Oxadiazolidine-2-carbonyl chloride,4-methyl-3,5-dioxo-(9ci) has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,2,4-Oxadiazolidine-2-carbonyl chloride,4-methyl-3,5-dioxo-(9ci) involves its interaction with specific molecular targets and pathways. It can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules and pathways. The exact molecular targets and pathways involved depend on the specific application and context.

Comparison with Similar Compounds

1,2,4-Oxadiazolidine-2-carbonyl chloride,4-methyl-3,5-dioxo-(9ci) can be compared with other similar compounds, such as:

    4-Methyl-1,2,4-oxadiazolidine-3,5-dione: This compound is structurally similar but lacks the carbonyl chloride group.

    2-Benzyl-1,2,4-oxadiazolidine-3,5-dione: Another similar compound with a benzyl group instead of a methyl group.

    2-(2-aminoethyl)-1,2,4-oxadiazolidine-3,5-dione: This compound contains an aminoethyl group, providing different reactivity and applications.

The uniqueness of 1,2,4-Oxadiazolidine-2-carbonyl chloride,4-methyl-3,5-dioxo-(9ci) lies in its specific functional groups, which confer distinct chemical properties and reactivity, making it valuable for various applications.

Properties

CAS No.

139037-69-7

Molecular Formula

C4H3ClN2O4

Molecular Weight

178.528

IUPAC Name

4-methyl-3,5-dioxo-1,2,4-oxadiazolidine-2-carbonyl chloride

InChI

InChI=1S/C4H3ClN2O4/c1-6-3(9)7(2(5)8)11-4(6)10/h1H3

InChI Key

DDSPLWQXZXDOKH-UHFFFAOYSA-N

SMILES

CN1C(=O)N(OC1=O)C(=O)Cl

Synonyms

1,2,4-Oxadiazolidine-2-carbonyl chloride, 4-methyl-3,5-dioxo- (9CI)

Origin of Product

United States

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